molecular formula C10H9F3N2O2 B1408195 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine CAS No. 1774896-54-6

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B1408195
CAS No.: 1774896-54-6
M. Wt: 246.19 g/mol
InChI Key: XHCXIRNWBATDPA-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine is a compound that has garnered significant interest in various scientific fields due to its unique physical and chemical properties. It has the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine using complex AlF3 and CuF2 at high temperatures (450–500 °C), which forms a mixture of fluorinated products . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluorinated pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar fluorination techniques as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms in the molecule enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and drug design .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the aromatic ring.

    5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another fluorinated compound with different applications and properties.

Uniqueness

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine is unique due to its specific combination of fluorine atoms and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXIRNWBATDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214776
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-54-6
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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